molecular formula C9H9FN4 B2391081 2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine CAS No. 1566674-58-5

2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine

Cat. No.: B2391081
CAS No.: 1566674-58-5
M. Wt: 192.197
InChI Key: NPKNGGOAIZFEIC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine is a heterocyclic compound that combines a pyrazole ring with a fluoropyrimidine moiety

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines .

Mode of Action

It has been suggested that similar compounds induce cell cycle arrest and apoptosis . This means that the compound interferes with the normal cell cycle, preventing the cells from dividing and growing. Additionally, it triggers programmed cell death, or apoptosis, effectively eliminating the affected cells.

Biochemical Pathways

Similar compounds have been found to exhibit glutathione peroxidase-like catalytic activities . Glutathione peroxidase is an enzyme that plays a key role in protecting the organism from oxidative damage. The catalytic reaction proceeds through a selenoxide intermediate .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines . This suggests that the compound may have potential anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine typically involves the reaction of 3,5-dimethylpyrazole with a fluoropyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine is unique due to the presence of both the pyrazole and fluoropyrimidine rings, which confer specific chemical reactivity and potential biological activity

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c1-6-3-7(2)14(13-6)9-11-4-8(10)5-12-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKNGGOAIZFEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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